4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)isophthalic acid
Overview
Description
4-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)isophthalic acid is a complex organic compound with the molecular formula C21H12O7 It is known for its unique structure, which includes a xanthene core and isophthalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)isophthalic acid typically involves the condensation of appropriate xanthene derivatives with isophthalic acid. One common method includes the reaction of 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid with isophthalic acid under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid, with the temperature maintained around 100-120°C to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)isophthalic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the xanthene moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)isophthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye due to its xanthene core, which exhibits strong fluorescence properties.
Biology: Employed in biological imaging and as a marker in various assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)isophthalic acid is primarily based on its ability to interact with biological molecules through its hydroxyl and carbonyl groups. These functional groups can form hydrogen bonds and other interactions with proteins and nucleic acids, influencing their structure and function. The xanthene core also allows for fluorescence, making it useful in imaging applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- 5-Amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
- 3’,6’-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid
Uniqueness
Its strong fluorescence and ability to undergo various chemical reactions make it a versatile compound in scientific research .
Properties
IUPAC Name |
4-(3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O7/c22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)13-4-1-10(20(24)25)7-16(13)21(26)27/h1-9,22H,(H,24,25)(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMWLNJETPKSSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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